

Application Notes and Protocols for the Synthesis of Carborane Derivatives

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Compound of Interest		
Compound Name:	Carabron	
Cat. No.:	B157551	Get Quote

A Note on Terminology: The term "Carabron" does not correspond to a recognized chemical entity in the scientific literature. It is presumed to be a typographical error for "carborane." The following application notes and protocols are therefore focused on the synthesis and application of carboranes and their derivatives, a class of boron-carbon clusters with significant applications in medicine and materials science.

Introduction to Carboranes

Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms. The most studied carboranes are the icosahedral closo-carboranes with the general formula C₂B₁₀H₁₂.[1] These structures are remarkably stable, both thermally and chemically, and their three-dimensional, hydrophobic nature makes them unique pharmacophores in drug design.[2] [3] They exist as three isomers: ortho-, meta-, and para-carborane, distinguished by the positions of the two carbon atoms in the icosahedral cage.[1] This structural diversity, along with the ability to functionalize the carborane at both its carbon and boron vertices, allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Applications in Drug Development

The unique properties of carboranes have led to their exploration in various therapeutic areas, most notably in oncology. Their applications include:

• Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10 (10B) atoms, which have a high neutron capture cross-section. This property allows for the selective destruction



of tumor cells that have accumulated boron-containing drugs when irradiated with thermal neutrons.

- Enzyme Inhibition: The hydrophobic carborane cage can interact with the hydrophobic pockets of enzymes, leading to potent inhibition. Carborane derivatives have been developed as inhibitors of targets such as Hypoxia-Inducible Factor-1 (HIF-1), Protein Kinase C (PKC), and TEAD.
- Receptor Modulation: Carborane-containing molecules have been synthesized to act as antagonists for receptors like the estrogen receptor and the androgen receptor, which are important targets in hormone-dependent cancers.
- Drug Delivery: Carboranes can be incorporated into nanoparticles or conjugated with targeting moieties to improve drug delivery to specific tissues or cells.

Quantitative Data Summary

The following tables summarize the biological activity of various carborane derivatives.

Table 1: Anti-proliferative Activity of Carborane-Containing Isoflavonoid Analogues

Compound	Target Cell Line	IC ₅₀ (μΜ)
1d	MDA-MB-231	-
1d	PC-3	-
1g	MDA-MB-231	5.34
1g	PC-3	5.14
1m	MDA-MB-231	5.46
1m	PC-3	4.99

Table 2: Anti-androgenic Activity of Carborane Derivatives in LNCaP Cells



Compound	IC ₅₀ (μΜ)
17	0.39
18	0.42
(R)-bicalutamide	0.43

Table 3: HIF-1 Inhibitory Activity of Carborane Derivatives in HeLa Cells

Compound	Growth Inhibition IC50
LW6	-
GN26361 (carborane derivative)	10-fold more active than LW6

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed B-H Arylation of ortho-Carborane

This protocol describes a method for the direct arylation of the B-H bonds of ortho-carborane using a palladium catalyst.

Materials:

- 9-iodo-ortho-carborane
- Aryl zinc bromide (generated in situ)
- · Allyl chloride
- · Cobalt(II) bromide
- Palladium(II) acetylacetonate (Pd(acac)₂)
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF), anhydrous



· Nitrogen gas atmosphere

Procedure:

- Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF.
- Add metallic zinc dust and a catalytic amount of cobalt(II) bromide.
- Add allyl chloride dropwise to initiate the formation of the organozinc reagent. The reaction is typically exothermic.
- Stir the mixture at room temperature until the aryl bromide is consumed (monitor by TLC or GC).
- Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-orthocarborane, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere.
- Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula.
- Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete (monitor by TLC or GC).
- Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 9-arylortho-carborane.

Protocol 2: Synthesis of B-Aryl Carboranes via Hydrogen Atom Transfer (HAT)



This protocol outlines a metal-free method for the B-H functionalization of icosahedral carboranes.

Materials:

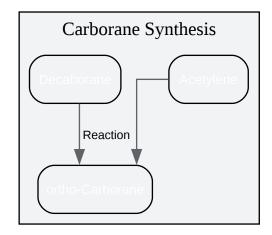
- closo-carborane (e.g., ortho-carborane)
- Thiol, selenide, alkyne, alkene, cyanide, or halide source
- Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester)
- Photocatalyst (if required, though some reactions are photo-initiated without a catalyst)
- Acetonitrile or other suitable solvent
- Visible light source (e.g., blue LED lamp)

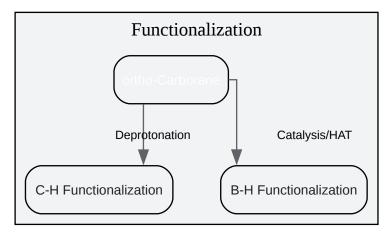
Procedure:

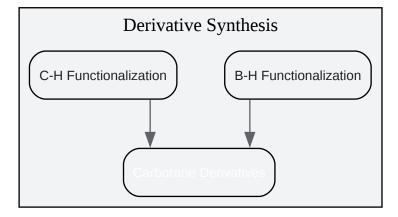
- In a quartz reaction vessel, dissolve the closo-carborane, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.
- Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- Once the starting material is consumed, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.

Visualizations Experimental and Logical Workflows

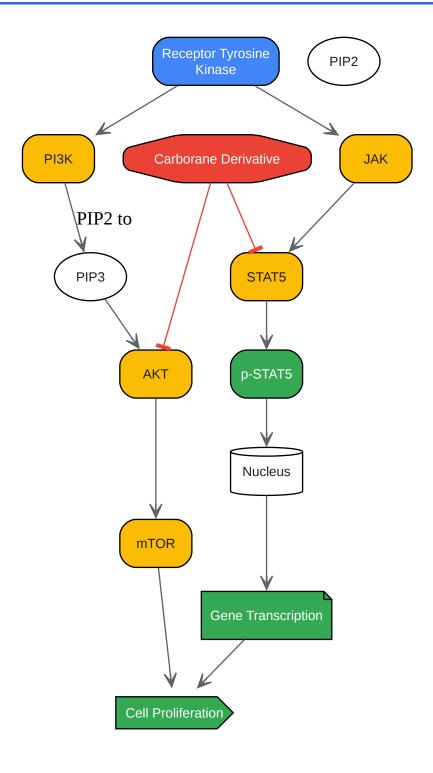




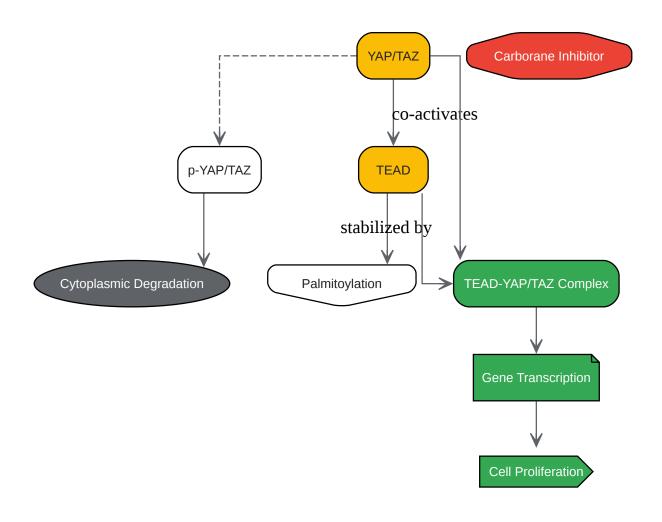












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